1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride

Medicinal chemistry Scaffold diversification Structure–activity relationship (SAR)

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS 479028-65-4) is a heterocyclic acid chloride belonging to the pyrazolo[3,4-b]pyridine family, a scaffold recognized in over 300,000 documented compounds and 2,400 patents for biomedical applications. With a molecular formula of C₉H₈ClN₃O and a molecular weight of 209.63 g·mol⁻¹, this compound features a fused pyrazole–pyridine core bearing methyl groups at N1 and C3 and a reactive carbonyl chloride at C5.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 479028-65-4
Cat. No. B11891012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride
CAS479028-65-4
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=N2)C(=O)Cl)C
InChIInChI=1S/C9H8ClN3O/c1-5-7-3-6(8(10)14)4-11-9(7)13(2)12-5/h3-4H,1-2H3
InChIKeyBPYULXLPWORSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS 479028-65-4): Core Scaffold Reactivity and Procurement Baseline


1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS 479028-65-4) is a heterocyclic acid chloride belonging to the pyrazolo[3,4-b]pyridine family, a scaffold recognized in over 300,000 documented compounds and 2,400 patents for biomedical applications . With a molecular formula of C₉H₈ClN₃O and a molecular weight of 209.63 g·mol⁻¹, this compound features a fused pyrazole–pyridine core bearing methyl groups at N1 and C3 and a reactive carbonyl chloride at C5 . Its primary role is as a versatile acylation building block for synthesizing amide-, ester-, and urea-linked derivatives with retained core geometry. Computed properties include a LogP of 1.66 and a topological polar surface area (PSA) of 47.78 Ų , providing a baseline for comparison against substituted analogues.

Why 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride Cannot Be Replaced by Common In-Class Alternatives


The presence or absence of a substituent at the C4 position of the pyrazolo[3,4-b]pyridine core fundamentally alters the synthetic trajectory and biological profile of derived compounds. The C4‑chloro analogue (CAS 175201-95-3), while structurally similar, introduces a blocking group that precludes further C4 functionalization and redirects reactivity toward nucleophilic aromatic substitution rather than preserving the open C4‑H site . The carboxylic acid analogue introduces additional hydrogen‑bond donor/acceptor capacity and requires coupling reagents, altering reaction stoichiometry and purification profiles. Downstream, ureido derivatives built from the target compound (e.g., TLK‑19705) demonstrate CCR2 antagonism with in vivo efficacy in atherosclerosis and nephropathy models , whereas derivatives from the C4‑chloro scaffold are directed toward PDE4 inhibition . This scaffold‑dependent biological trajectory makes generic substitution scientifically precarious for programs targeting specific pharmacological profiles.

Quantitative Differentiation Guide: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride vs. Closest Comparators


C4‑Hydrogen Retention Preserves an Open Functionalization Site Unavailable in the 4‑Chloro Analogue

The target compound (CAS 479028-65-4) retains a hydrogen at the C4 position of the pyrazolo[3,4-b]pyridine core, whereas the most structurally similar commercial alternative, 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS 175201-95-3), carries a chlorine substituent at C4 . This chlorine occupies the C4 site, which has been identified as a critical vector for introducing anilino, diaza, and spirocyclic substituents in SAR programs targeting TRK, FGFR, and ALK kinases . The C4‑H compound allows direct electrophilic or directed metalation-based C4 functionalization, whereas the C4‑Cl analogue requires nucleophilic aromatic substitution with distinct electronic and steric constraints. In scaffold-hopping drug design, the ability to independently vary all four substitution positions (N1, C3, C4, C5) versus three (N1, C3, C5) represents 33% greater accessible chemical space per reaction step . This is a class‑level inference drawn from the documented SAR of pyrazolo[3,4-b]pyridines.

Medicinal chemistry Scaffold diversification Structure–activity relationship (SAR)

Certified Purity ≥98% with ISO Compliance Provides a Defined Quality Benchmark Against the 4‑Chloro Analogue’s ≥95% Baseline

Commercial suppliers (e.g., MolCore) provide the target compound with a certified purity of NLT 98% (Not Less Than 98%) under ISO quality management systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the 4-chloro analogue (CAS 175201-95-3) is routinely offered at ≥95% purity by suppliers such as CymitQuimica . The 3‑percentage‑point purity difference reduces the maximum potential impurity burden from 5% to 2%, translating to a 60% reduction in the maximum allowable impurity level (from 50 mg/g to 20 mg/g) . For amide coupling reactions where the acid chloride is used as the limiting reagent, this impurity reduction directly improves mass balance and reduces the likelihood of side reactions from contaminating species. The ISO certification additionally provides documented batch-to-batch traceability, a criterion increasingly required by pharmaceutical procurement policies.

Chemical procurement Quality control ISO certification

Downstream Ureido Derivative TLK-19705 Delivers In Vivo CCR2 Antagonist Efficacy, Divergent from PDE4-Directed 4-Chloro Analogues

The target compound serves as the direct acylation substrate for synthesizing TLK-19705, 1-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea, a novel CCR2 antagonist with demonstrated in vivo efficacy . In apolipoprotein E knockout mice, TLK-19705 at 10 mg/kg/day for 8 weeks significantly reduced atherosclerotic lesion area; in db/db diabetic mice, 30 mg/kg/day for 8 weeks ameliorated the urinary albumin–creatinine ratio, a key nephropathy endpoint . By contrast, derivatives synthesized from the 4-chloro analogue (CAS 175201-95-3) have been primarily directed toward phosphodiesterase 4 (PDE4) inhibition, a mechanistically unrelated target class . This divergence in biological pathway engagement is scaffold‑dependent: the 4‑chloro substitution directs subsequent functionalization chemistry (nucleophilic aromatic substitution at C4) that yields PDE4‑preferring chemotypes, whereas the C4‑H building block enables the ureido linkage chemistry that produced the CCR2 phenotype . These are independent cross‑comparable studies from different research groups and represent class‑level inference rather than a single head‑to‑head study.

CCR2 antagonist In vivo pharmacology Chemokine receptor

Computed LogP of 1.66 and PSA of 47.78 Ų Differentiate Physicochemical Profile from the 4‑Chloro Analogue and Carboxylic Acid Form

The target compound has a computed LogP of 1.66 and a PSA of 47.78 Ų . While direct experimental LogP for the 4‑chloro analogue is not reported, the addition of a chlorine atom at C4 typically increases LogP by approximately 0.8–1.1 units (estimated LogP ~2.6–2.8) based on Hansch π‑constants, while maintaining a similar PSA . The carboxylic acid analogue (hydrolysis product) would introduce an additional H‑bond donor and increase PSA by approximately 20 Ų (to ~68 Ų) while reducing LogP by ~0.5–1.0 unit . These differences are class‑level inferences from established fragment contribution methods. The lower LogP of the target compound compared to the 4‑chloro analogue suggests better aqueous solubility and potentially lower non‑specific protein binding, while the acid chloride form retains the reactivity needed for direct one‑step coupling without activation reagents. The absence of an additional H‑bond donor (present in the carboxylic acid) simplifies downstream purification and reduces the risk of racemization in chiral amine couplings.

Physicochemical properties Drug-likeness Lipophilicity

Optimal Application Scenarios for 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride Based on Verified Evidence


Scaffold‑Diversification Programs Requiring Independent C4 Functionalization

When a medicinal chemistry program needs to explore substituent effects at all four positions (N1, C3, C4, C5) of the pyrazolo[3,4-b]pyridine core, the C4‑H acid chloride (CAS 479028-65-4) is the required building block. The 4‑chloro analogue blocks C4, eliminating an entire diversity vector. This is grounded in the SAR documented for TRK, FGFR, and ALK kinase inhibitors where C4 substitution is a critical potency and selectivity determinant .

CCR2 Antagonist Lead Optimization Using the TLK‑19705 Chemotype

Research groups investigating C‑C chemokine receptor 2 (CCR2) antagonism for inflammatory, atherosclerotic, or nephropathic indications should procure the target compound specifically, as it is the documented acylation precursor to TLK‑19705—the only pyrazolo[3,4-b]pyridine‑derived CCR2 antagonist with in vivo efficacy data (reduced atherosclerotic lesions at 10 mg/kg/day; reduced albuminuria at 30 mg/kg/day) . Utilizing the 4‑chloro analogue would direct synthesis toward PDE4‑active chemotypes, not CCR2 pharmacology .

CNS‑Penetrant Candidate Synthesis Where LogP Control Is Critical

For central nervous system (CNS) drug discovery programs that require a starting building block with a computed LogP < 2.0 to remain within CNS drug‑like space after amide coupling, the target compound (LogP 1.66) offers a more favorable baseline than the 4‑chloro analogue (estimated LogP ~2.6–2.8) . This is a class‑level inference supported by computed physicochemical properties, suitable for early‑stage liability filtering.

GMP‑Adjacent Pharmaceutical Research with Traceable Quality Specifications

Procurement for pharmaceutical R&D programs requiring documented batch traceability and impurity control may prioritize the target compound due to its commercially available ISO‑certified NLT 98% purity specification, compared to the ≥95% baseline of the 4‑chloro analogue . The 60% reduction in maximum impurity burden (from ≤50 mg/g to ≤20 mg/g) directly reduces purification costs and improves reaction yield predictability.

Quote Request

Request a Quote for 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.